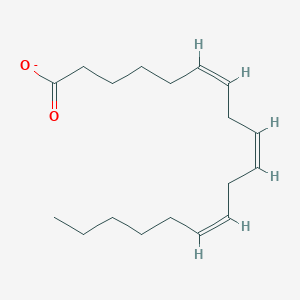
gamma-Linolenate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gamma-linolenate is a linolenate that is the conjugate base of gamma-linolenic acid, arising from deprotonation of the carboxylic acid group. It has a role as a human metabolite. It is a conjugate base of a gamma-linolenic acid.
Aplicaciones Científicas De Investigación
Cancer Treatment
Gamma-linolenic acid has shown promise as a therapeutic agent in oncology. Research indicates that GLA possesses tumor-selective cytotoxicity, inhibiting the proliferation and migration of cancer cells.
Case Study: Glioma Treatment
A study conducted on C6 rat gliomas demonstrated that GLA infusion significantly reduced tumor size by 75% and microvessel density by 44%. The treatment also decreased the expression of vascular endothelial growth factor (VEGF), a key protein involved in angiogenesis, by 71% . This suggests that GLA may alter cellular mechanisms to inhibit tumor growth effectively.
| Parameter | Control | GLA Treatment | Change (%) |
|---|---|---|---|
| Tumor Size | - | 75 ± 8.8 | Decrease |
| Microvessel Density | - | 44 ± 5.4 | Decrease |
| VEGF Expression | - | 71 ± 16 | Decrease |
Anti-Inflammatory Effects
GLA is recognized for its anti-inflammatory properties, making it a potential treatment for various inflammatory conditions.
Skin Health
Recent studies have indicated that GLA supplementation can improve skin barrier function and hydration, particularly in individuals with atopic dermatitis.
Clinical Findings
In a clinical trial involving subjects with dry skin conditions, GLA-enriched foods improved skin barrier function significantly compared to control groups .
| Parameter | Control Group | GLA Group |
|---|---|---|
| Skin Hydration Levels | Baseline | Increased |
| Barrier Function Improvement | No Change | Significant Improvement |
Protection Against Radiation
Emerging research highlights GLA's protective role against ionizing radiation.
In Vivo Studies
In studies with mice exposed to lethal doses of radiation, GLA demonstrated protective effects by reducing cytogenetic damage and modulating inflammatory responses .
| Parameter | Control (No GLA) | GLA Treatment |
|---|---|---|
| Cytogenetic Damage | High | Significantly Reduced |
Propiedades
Fórmula molecular |
C18H29O2- |
|---|---|
Peso molecular |
277.4 g/mol |
Nombre IUPAC |
(6Z,9Z,12Z)-octadeca-6,9,12-trienoate |
InChI |
InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-7,9-10,12-13H,2-5,8,11,14-17H2,1H3,(H,19,20)/p-1/b7-6-,10-9-,13-12- |
Clave InChI |
VZCCETWTMQHEPK-QNEBEIHSSA-M |
SMILES |
CCCCCC=CCC=CCC=CCCCCC(=O)[O-] |
SMILES isomérico |
CCCCC/C=C\C/C=C\C/C=C\CCCCC(=O)[O-] |
SMILES canónico |
CCCCCC=CCC=CCC=CCCCCC(=O)[O-] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















